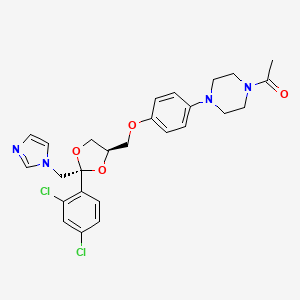

trans-Ketoconazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-BVAGGSTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83374-59-8, 142128-58-3 | |

| Record name | trans-Ketoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83374-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoconazole, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOCONAZOLE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of trans-Ketoconazole

Foreword: Navigating the Stereochemical Labyrinth of Ketoconazole

Ketoconazole, a cornerstone of antifungal therapy, presents a fascinating challenge in synthetic and purification chemistry due to its stereoisomeric complexity. The molecule possesses two chiral centers on its 1,3-dioxolane ring, giving rise to four stereoisomers: a pair of cis enantiomers ((2S,4R) and (2R,4S)) and a pair of trans enantiomers ((2R,4R) and (2S,4S)). While the commercial drug is a racemic mixture of the cis enantiomers, the trans isomers remain crucial for research, particularly for comparative biological studies and as reference standards.[1] This guide provides a comprehensive walkthrough of the synthetic pathway that yields a mixture of cis and trans diastereomers and, critically, delineates the strategies and methodologies for the successful isolation and purification of the trans-ketoconazole isomers. We will delve into the mechanistic underpinnings of the key reaction steps, offering not just a protocol, but a framework for understanding and optimizing the process.

Strategic Overview: A Convergent Synthesis Approach

The industrial synthesis of ketoconazole is a convergent process, meaning two complex fragments are prepared separately and then joined together in the final stages. This strategy enhances efficiency and allows for the purification of intermediates, which is crucial for the quality of the final active pharmaceutical ingredient (API).

The overall synthesis can be logically dissected into three core stages:

-

Synthesis of the Piperazine Side Chain: Preparation of 1-acetyl-4-(4-hydroxyphenyl)piperazine.

-

Synthesis of the Activated Dioxolane Core: Creation of the key intermediate, an activated cis/trans mixture of the 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane derivative.

-

Coupling and Diastereomer Isolation: The final condensation reaction to form ketoconazole, followed by the critical separation of the desired trans-diastereomers from the cis-diastereomers.

Below is a Graphviz diagram illustrating this strategic workflow.

Caption: Fig 1. Convergent Synthesis Workflow for trans-Ketoconazole.

Synthesis of Intermediates: Building the Molecular Scaffolds

Intermediate 1: 1-Acetyl-4-(4-hydroxyphenyl)piperazine

This intermediate forms the right-hand portion of the final ketoconazole molecule. Its synthesis is a straightforward N-acetylation of 4-(4-hydroxyphenyl)piperazine.

Causality and Experimental Choices: The reaction typically starts from the dihydrobromide salt of 4-(1-piperazinyl)phenol. A base, such as potassium carbonate, is required to neutralize the salt and deprotonate the secondary amine of the piperazine ring, rendering it nucleophilic.[2] Acetic anhydride is an effective and common acetylating agent. The reaction is often performed in a solvent like 1,4-dioxane under reflux to ensure completion.[2][3] An aqueous workup with a mild base (e.g., sodium bicarbonate) neutralizes any remaining acid and helps precipitate the product.[2][3]

Detailed Experimental Protocol:

-

To a round-bottom flask, add 4-(1-piperazinyl)phenol dihydrobromide (1.0 eq), potassium carbonate (2.5-3.0 eq), and 1,4-dioxane.

-

Add acetic anhydride (1.1-1.2 eq) to the suspension.

-

Heat the mixture to reflux and stir for 24-72 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Evaporate the filtrate under reduced pressure to obtain a solid residue.

-

Suspend the residue in water and add sodium bicarbonate solution to neutralize.

-

Stir for 30-60 minutes, then collect the precipitated product by filtration.

-

Wash the solid with water and dry under vacuum. The product can be further purified by recrystallization from ethanol.[3]

Intermediate 2: Activated cis/trans-Dioxolane Core

This is the most complex part of the synthesis, as it establishes the two critical stereocenters. The process involves creating the dioxolane ring and then "activating" the primary alcohol by converting it into a good leaving group (e.g., a mesylate or tosylate) for the subsequent coupling reaction.[4]

2.2.1 Step 1: Ketalization and Stereochemistry

The reaction of a 2,4-dichloro-substituted α-haloacetophenone with glycerol, typically catalyzed by an acid like p-toluenesulfonic acid (p-TsOH), forms the 1,3-dioxolane ring.[5] This reaction is a classic acetal formation.

Mechanistic Insight and Control of Stereochemistry: The formation of the dioxolane ring from an asymmetrical ketone and glycerol creates two chiral centers at positions C2 and C4. This results in a mixture of diastereomers: cis (where the substituents at C2 and C4 are on the same side of the ring) and trans (where they are on opposite sides). The reaction generally proceeds under thermodynamic control. The cis isomer is often the major product due to its greater thermodynamic stability, which minimizes steric interactions between the bulky 2,4-dichlorophenyl group at C2 and the hydroxymethyl group at C4.[6] However, a significant portion of the trans isomer is invariably formed.

2.2.2 Step 2: Displacement of Halogen and Activation

Following ketalization, the α-halogen is displaced by imidazole. The primary alcohol on the C4-methyl group is then activated. This is a critical step that prepares the intermediate for coupling. The alcohol is converted into a methanesulfonate (mesylate) or p-toluenesulfonate (tosylate), both of which are excellent leaving groups for SN2 reactions.

Detailed Experimental Protocol (Illustrative Pathway):

-

Ketalization: Reflux 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.0 eq) and glycerol (1.1 eq) in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water.[7]

-

Imidazoylation: The crude dioxolane intermediate is reacted with imidazole in a polar aprotic solvent like DMF to displace the bromine.

-

Hydrolysis (if protected): In some patented routes, the primary alcohol is protected (e.g., as a benzoate ester) to improve crystallinity and facilitate the separation of the cis isomer.[5] If this route is taken, the protecting group is removed via saponification (e.g., NaOH in aqueous dioxane).

-

Activation: The resulting alcohol (as a cis/trans mixture) is dissolved in a solvent like dichloromethane or pyridine. The solution is cooled in an ice bath, and methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) is added, along with a base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction is stirred until completion (monitored by TLC).

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude activated intermediate as a mixture of cis and trans isomers.

The Coupling Reaction: Assembling trans-Ketoconazole

The final step is a nucleophilic substitution (Williamson ether synthesis) where the phenoxide of Intermediate 1 attacks the activated carbon of Intermediate 2, displacing the mesylate or tosylate leaving group.

Causality and Experimental Choices: A strong base, such as sodium hydride (NaH) or a carbonate in a polar aprotic solvent like DMF, is used to deprotonate the phenolic hydroxyl group of Intermediate 1, forming a potent nucleophile. The reaction is typically heated to drive it to completion. The result is a crude product containing a mixture of cis- and trans-ketoconazole.

Detailed Experimental Protocol:

-

Dissolve 1-acetyl-4-(4-hydroxyphenyl)piperazine (Intermediate 1, 1.0 eq) in anhydrous DMF.

-

Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

-

Add a solution of the activated cis/trans-dioxolane core (Intermediate 2, 1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

Cool the reaction mixture and carefully quench by pouring it into ice water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixture of cis- and trans-ketoconazole.

Isolation and Purification of trans-Ketoconazole: The Critical Separation

This is the most challenging and crucial stage for obtaining the target compound. Since the synthesis produces a mixture of diastereomers, a physical separation method is required. Diastereomers have different physical properties (solubility, melting point, chromatographic retention), which can be exploited for their separation.

Strategy 1: Preparative Column Chromatography

This is the most versatile and often most effective method for separating diastereomers. While analytical HPLC methods using chiral columns are well-described for separating all four stereoisomers,[8][9] preparative scale separation requires a different approach, typically using standard silica gel.

Causality and Rationale: The cis and trans diastereomers have different three-dimensional shapes, leading to different interactions with the stationary phase (silica gel). This difference in polarity and steric profile allows for their separation. A key historical synthesis paper notes that after crystallizing the cis isomer of a key precursor, the trans isomer could be obtained by liquid chromatography of the mother liquor.[5] This principle can be applied to the final ketoconazole mixture.

Experimental Protocol Development:

-

TLC Analysis: First, develop a TLC solvent system that shows good separation between the cis and trans spots. Start with moderately polar systems like Ethyl Acetate/Hexane or Dichloromethane/Methanol and optimize the ratio.

-

Column Preparation: Pack a glass column with silica gel (appropriate particle size for preparative work) using the chosen eluent system.

-

Loading: Dissolve the crude cis/trans mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.

-

Elution: Elute the column with the optimized solvent system. The less polar isomer will typically elute first. Collect fractions continuously.

-

Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure trans-isomer.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the isolated trans-ketoconazole.

Table 1: Example Parameters for Method Development

| Parameter | Starting Point | Optimization Goal |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for general use. |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 70:30) | Adjust polarity for optimal ΔRf. |

| Dichloromethane / Methanol (e.g., 98:2) | Increase polarity if compounds are retained. | |

| Loading | <5% of silica gel mass | Maximize separation efficiency. |

| Detection | UV lamp (254 nm) for TLC | Visualize aromatic rings. |

Strategy 2: Fractional Crystallization

This technique relies on the differential solubility of the cis and trans diastereomers in a specific solvent. If one diastereomer is significantly less soluble than the other, it can be selectively crystallized from the solution.

Causality and Rationale: The different packing efficiencies of the cis and trans isomers in a crystal lattice lead to different solubilities. This method is often trial-and-error, requiring screening of various solvents. It is generally more successful when one isomer is present in large excess. In ketoconazole synthesis, the cis isomer is usually dominant, so one might attempt to crystallize it out first and then isolate the trans isomer from the remaining mother liquor, potentially by chromatography as previously suggested.[5]

Experimental Protocol Development:

-

Solvent Screening: Dissolve small amounts of the crude mixture in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at elevated temperatures to achieve saturation.

-

Cooling: Slowly cool the solutions to room temperature or below (0-4 °C) to induce crystallization.

-

Analysis: Collect the crystals and the remaining mother liquor separately. Analyze both by HPLC or NMR to determine the cis:trans ratio.

-

Optimization: If a solvent shows enrichment of one isomer in either the solid or liquid phase, optimize the crystallization conditions (concentration, cooling rate) to maximize separation. Multiple recrystallization steps may be necessary.

Characterization and Quality Control

Once isolated, the identity and purity of trans-ketoconazole must be unequivocally confirmed.

5.1 High-Performance Liquid Chromatography (HPLC) An isocratic or gradient reverse-phase HPLC method can be used to determine the purity of the isolated fraction. Comparison of the retention time with a reference standard (if available) and spiking experiments can confirm identity. The use of a chiral column can further resolve the trans enantiomers.[10][11]

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for distinguishing diastereomers. The different spatial arrangement of the substituents on the dioxolane ring will result in distinct chemical shifts for the protons and carbons within and near the ring. Although a specific side-by-side comparison is not readily available in the literature, one would expect noticeable differences in the chemical shifts of the dioxolane ring protons (at C4 and the C4-methylene group) and the imidazolylmethyl protons.[12][13]

5.3 Mass Spectrometry (MS) MS will confirm the molecular weight of the compound (C₂₆H₂₈Cl₂N₄O₄, MW: 531.43 g/mol ), but it will not distinguish between the isomers. It is used to confirm the correct mass is present in the isolated fraction.

Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Expected Outcome |

| HPLC (Reverse-Phase) | Assess purity, distinguish diastereomers. | A single major peak for the trans-isomer, separated from the cis-isomer peak.[14] |

| ¹H NMR / ¹³C NMR | Confirm structure and stereochemistry. | Unique chemical shifts for trans-isomer protons/carbons, especially on the dioxolane ring.[15] |

| Mass Spectrometry | Confirm molecular weight. | [M+H]⁺ ion at m/z 532.1. |

| Melting Point | Assess purity and identify isomer. | A sharp, distinct melting point different from the cis-isomer. |

Conclusion

The synthesis of trans-ketoconazole is intrinsically linked to the synthesis of its cis counterpart, as common synthetic routes produce a diastereomeric mixture. The true scientific challenge lies not in the synthesis of the mixture, but in the meticulous and well-designed isolation of the trans isomer. While preparative chromatography offers the most promising and systematic approach, fractional crystallization remains a viable, albeit more empirical, alternative. The successful isolation hinges on a robust analytical workflow to guide the separation process and to unequivocally verify the identity and purity of the final product. This guide provides the strategic framework, mechanistic insights, and detailed procedural considerations necessary for researchers to successfully navigate this complex synthetic and purification endeavor.

References

-

Wan Ibrahim, W. A., Arsad, S. R., Maarof, H., Sanagi, M. M., & Aboul-Enein, H. Y. (2015). Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis. Chirality, 27(3), 189-195. [Link]

-

Blanco, M., Valverde, I., & Berzas, J. J. (2002). Enantiomeric separation of ketoconazole and terconazole antifungals by electrokinetic chromatography: Rapid quantitative analysis of ketoconazole in pharmaceutical formulations. Journal of Chromatography A, 958(1-2), 227-235. [Link]

-

Sutananta, W., Purnomo, A. S., & Soewandhi, S. N. (2017). Ion-pairing liquid chromatographic method determination of ketoconazole and stress degradation in pharmaceutical formulations with fluorescence detection. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

-

Li, W., et al. (2012). Separation of ketoconazole enantiomers using high performance liquid chromatography with chiral mobile phase additives. Chinese Journal of Pharmaceutical Analysis, 32(5), 794-797. [Link]

-

Renzi, G., Angeli, A., et al. (2020). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Archiv der Pharmazie, 353(8), 2000085. [Link]

- CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([8][9][10]- triazole-1-methyl )-[8][14] dioxolane -4-Methyl methanesulfonate. Google Patents.

-

Fathalla, W., et al. (2019). PARTICLE DESIGN OF KETOCONAZOLE BY SPHERICAL CRYSTALLIZATION. International Journal of Applied Pharmaceutics, 11(5), 271-277. [Link]

- EP2760850A1 - Process for the production of a dioxolane compound

-

Heeres, J., Backx, L. J., & Van Cutsem, J. (1984). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 27(7), 894-900. [Link]

-

Li, N., et al. (2022). Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. Pharmaceutics, 14(3), 550. [Link]

-

Webb, T. (2014). Synthesis and Resolution of a Substituted Dioxolane from Glycerol. Butler University Digital Commons. [Link]

-

PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Utami, R. N., et al. (2020). Enhancing the Solubility of Ketoconazole via Pharmaceutical Cocrystal. ResearchGate. [Link]

-

Rotstein, D. M., Kertesz, D. J., Walker, K. A., & Swinney, D. C. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of medicinal chemistry, 35(15), 2818–2825. [Link]

-

ResearchGate. (n.d.). Chiral Separation of Four Stereoisomers of Ketoconazole Drugs Using Capillary Electrophoresis. [Link]

-

Lis, T., & Siemion, I. Z. (1981). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International journal of peptide and protein research, 18(2), 163-174. [Link]

-

MacMillan, D. W. C., et al. (2020). Photoredox-mediated racemization of stereocenters. Science, 369(6507), 1114-1119. [Link]

-

ResearchGate. (n.d.). Acetalization of glycerol with different ketone/aldehyde. [Link]

-

ResearchGate. (n.d.). The 31 P NMR spectra of trans-10a and cis-10b. [Link]

-

ResearchGate. (n.d.). Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. [Link]

-

Patsnap Eureka. (n.d.). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. [Link]

-

Rasayan Journal of Chemistry. (2021). 3-(IMIDAZOL-1-YL) AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Rasayan J. Chem., 14(3), 1637-1643. [Link]

Sources

- 1. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate | 134071-44-6 [chemicalbook.com]

- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enantiomeric separation of ketoconazole and terconazole antifungals by electrokinetic chromatography: Rapid quantitative analysis of ketoconazole in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 13. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Ketoconazole(65277-42-1) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Stereoselective Mechanism of Action of trans-Ketoconazole

This technical guide details the mechanism of action (MOA) studies for trans-Ketoconazole , focusing on its stereochemical distinction from the clinically utilized cis-ketoconazole. It addresses the pharmacological divergence between the diastereomers, specifically regarding Cytochrome P450 (CYP) inhibition profiles.[1][2]

Executive Summary & Stereochemical Context

Ketoconazole is an imidazole-based antifungal agent containing two chiral centers at the dioxolane ring (positions 2 and 4).[3] This creates four potential stereoisomers.

-

Clinical Ketoconazole: Exists as a racemic mixture of the cis -enantiomers: (2S,4R) and (2R,4S).[3]

-

trans-Ketoconazole: Refers to the racemic mixture of the trans -enantiomers: (2S,4S) and (2R,4R).

While the cis form is the approved antifungal drug due to superior efficacy against Candida and Aspergillus spp., the trans-ketoconazole isomers exhibit distinct, and often overlooked, inhibitory profiles against mammalian steroidogenic enzymes. Understanding the MOA of the trans isomer is critical for analyzing impurities, toxicological profiling, and designing next-generation azoles with reduced endocrine disruption.

Molecular Architecture

The core pharmacophore involves the imidazole nitrogen (N-3) coordinating with the heme iron of CYP enzymes. The orientation of the 2,4-dichlorophenyl and the imidazole-methyl groups on the dioxolane ring dictates the steric fit within the CYP active site.

-

Cis-conformation: Substituents are on the same face, optimizing fit in the CYP51A1 (fungal) pocket.

-

Trans-conformation: Substituents are on opposite faces, altering the vector of the imidazole ring and changing selectivity toward mammalian CYPs (e.g., CYP19A1/Aromatase).

Mechanism of Action: Comparative Pharmacology

Primary Target: CYP51A1 (Lanosterol 14α-demethylase)

The primary antifungal mechanism is the depletion of ergosterol.

-

Mechanism: The unhindered nitrogen atom of the imidazole ring binds to the heme iron (

) of CYP51A1. This prevents the activation of oxygen required for the demethylation of lanosterol. -

Stereoselectivity: The cis-(2S,4R) isomer is the most potent inhibitor of fungal CYP51A1. The trans isomers show significantly reduced affinity (10-100 fold lower) due to steric clash within the fungal enzyme's access channel, rendering them less effective as antifungals [1].

Secondary Targets: Mammalian Steroidogenesis

The trans isomers display a shifted selectivity profile, often acting as potent inhibitors of human steroidogenic enzymes, which contributes to the endocrine-disrupting side effects observed in non-purified mixtures.

| Enzyme Target | Function | Cis-Ketoconazole Activity | Trans-Ketoconazole Activity |

| CYP51A1 | Fungal Ergosterol Synthesis | High Potency (Primary MOA) | Low Potency |

| CYP19A1 (Aromatase) | Estrogen Biosynthesis | Moderate Inhibition | High Potency (Specifically trans-(2S,4S)) [1] |

| CYP11B1 | Cortisol Synthesis | High Potency | Equipotent to cis |

| CYP3A4 | Drug Metabolism | High Potency (Cooperativity) | Moderate to High Potency |

Key Insight: The trans-(2S,4S) isomer is the most effective inhibitor of aromatase, exceeding the potency of the clinical cis forms.[2] This makes the trans impurity a critical variable in studies regarding anti-androgenic or anti-estrogenic toxicity [1].

Visualization of Signaling Pathway

The following diagram illustrates the divergence in downstream effects based on the specific CYP inhibition profile of the isomers.

Caption: Divergent MOA pathways. Cis-ketoconazole targets fungal CYP51, while trans-ketoconazole disproportionately affects mammalian Aromatase (CYP19).

Experimental Protocols for MOA Validation

To validate the specific activity of trans-ketoconazole, researchers must first isolate the isomer and then subject it to competitive binding assays.

Protocol A: Isolation of trans-Ketoconazole

Since commercial ketoconazole is the cis form, the trans isomer is often isolated from the mother liquor of the synthetic process or via chiral separation.

-

Synthesis: React 2,4-dichloroacetophenone with glycerin to form the ketal. Brominate and benzoylate.[4]

-

Separation:

-

The cis isomer precipitates/crystallizes from ethanol.[4]

-

Step: Collect the mother liquor (supernatant).

-

Purification: Subject the mother liquor to Liquid Chromatography (LC) using a silica gel column.

-

Elution: Use a gradient of Hexane:Ethyl Acetate. The trans isomer typically elutes after the cis isomer due to polarity differences [2].

-

-

Validation: Verify structure via X-ray diffraction or NOE (Nuclear Overhauser Effect) NMR spectroscopy to confirm the trans relationship of the C2 and C4 protons.

Protocol B: Spectral Binding Assay (Type II Binding)

This protocol quantifies the binding affinity (

Reagents:

-

Recombinant CYP enzyme (1 µM stock).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.

-

Ligand: trans-Ketoconazole (dissolved in DMSO).

Workflow:

-

Baseline Correction: Place 1 mL of CYP enzyme solution in both the sample and reference cuvettes of a dual-beam UV-Vis spectrophotometer. Record baseline (350–500 nm).

-

Titration: Add trans-ketoconazole to the sample cuvette in stepwise increments (0.1 µM to 10 µM). Add an equivalent volume of DMSO to the reference cuvette.

-

Measurement: Record the difference spectrum after each addition.

-

Signature: Look for a Type II spectrum (Peak at ~425-430 nm, Trough at ~390-410 nm). This indicates the displacement of the water molecule and coordination of the imidazole nitrogen to the heme iron.

-

-

Calculation: Plot the change in absorbance (

) vs. ligand concentration. Fit to the Michaelis-Menten or Hill equation to determine the spectral dissociation constant (

Protocol C: Microsomal Inhibition Assay (IC50)

Objective: Compare the inhibitory potency of cis vs. trans isomers against specific substrates.

-

Incubation System:

-

Human Liver Microsomes (HLM) or Recombinant CYP3A4.

-

Substrate: Midazolam (2 µM) or Testosterone (50 µM).

-

Inhibitor: trans-Ketoconazole (0.01 – 100 µM).

-

Cofactor: NADPH regenerating system.

-

-

Reaction:

-

Pre-incubate enzyme + inhibitor for 5 mins at 37°C.

-

Initiate with NADPH. Incubate for 10-20 mins (linear range).

-

Terminate with ice-cold Acetonitrile containing internal standard.

-

-

Analysis:

-

Centrifuge and analyze supernatant via LC-MS/MS.

-

Monitor metabolite formation (1'-hydroxymidazolam or 6β-hydroxytestosterone).

-

-

Data Processing:

-

Calculate % activity relative to control (no inhibitor).

-

Derive IC50 using non-linear regression (log(inhibitor) vs. response).

-

Experimental Workflow Diagram

Caption: Workflow for isolating and characterizing trans-ketoconazole activity. Separation is the critical control point.

References

-

Rotstein, D. M., et al. "Stereoisomers of ketoconazole: preparation and biological activity."[2] Journal of Medicinal Chemistry, vol. 35, no. 15, 1992, pp. 2818-2825. Link

-

Heeres, J., et al. "Antimycotic imidazoles.[5] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent." Journal of Medicinal Chemistry, vol. 22, no. 8, 1979, pp. 1003-1005. Link

-

Novotná, A., et al. "Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells."[1] PLOS ONE, vol. 9, no.[1] 10, 2014, e111286. Link

-

Loose, D. S., et al. "Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes." Journal of Clinical Investigation, vol. 71, no. 6, 1983, pp. 1495-1499. Link

Sources

- 1. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]

- 2. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

trans-Ketoconazole: A Technical Deep-Dive on Stereoselective CYP450 Inhibition

Executive Summary

Context: Ketoconazole (KTZ) is the historical "gold standard" index inhibitor for Cytochrome P450 3A4 (CYP3A4) in drug-drug interaction (DDI) studies.[1][2] However, commercial pharmaceutical-grade ketoconazole exists primarily as a cis-racemate (mixture of (2R,4S) and (2S,4R) enantiomers).[2] The Critical Distinction: trans-Ketoconazole (specifically the (2S,4S) and (2R,4R) isomers) represents a distinct stereochemical entity often present as a synthesis impurity or degradation product.[2] Technical Thesis: While often overlooked, trans-ketoconazole exhibits potent, substrate-dependent CYP inhibition kinetics that differ from the cis-racemate.[2] For high-precision mechanistic studies, particularly those involving complex substrates like quinine or alprazolam, the presence of trans-isomers can skew IC50 values and alter Type II binding spectra.[2] This guide outlines the characterization, separation, and inhibitory profiling of trans-ketoconazole.[2]

Stereochemical Identity & Mechanistic Basis

The Isomer Landscape

Standard ketoconazole contains two chiral centers at the dioxolane ring (positions 2 and 4).

-

Clinical Grade (Cis-Racemate):

-

The trans-Isomers (The Subject of this Guide):

Mechanism of Action: Type II Binding

Like its cis counterpart, trans-ketoconazole functions as a reversible, competitive/non-competitive mixed inhibitor.[2]

-

Azole Coordination: The unhindered nitrogen (N-3) of the imidazole ring coordinates axially with the heme iron (Fe3+) of the CYP450 active site.

-

Lipophilic Interaction: The N-acetyl-piperazine and dichlorophenyl groups interact with the hydrophobic access channel.

-

Stereoselective Fit: The trans configuration alters the spatial orientation of the dichlorophenyl group relative to the heme, impacting the "tightness" of the fit depending on the substrate present in the active site (Substrate-Dependent Inhibition).

Substrate-Dependent Potency Shifts

Research indicates that trans-ketoconazole is not merely an inert impurity but a high-potency inhibitor in its own right.

-

Quinine 3-hydroxylation: The trans-isomer (2S,4S) has been observed to be more potent (IC50 ~0.04 µM) than the cis-racemate in specific microsomal preparations.[2][3]

-

Alprazolam 4-hydroxylation: The cis-isomer (2S,4R) typically dominates inhibition, but trans presence contributes to the overall net effect.[2]

Experimental Workflow: Isolation & Inhibition Profiling

Workflow Diagram: From Purity Check to IC50 Determination

The following diagram illustrates the critical decision matrix for handling ketoconazole reagents in high-precision DDI assays.

Caption: Workflow for segregating cis/trans isomers to prevent stereochemical artifacts in CYP inhibition data.

Protocol: Chiral Separation of trans-Ketoconazole

Before inhibition testing, you must verify the stereochemical composition.[2] Standard C18 columns cannot separate cis from trans effectively.[2]

Reagents & Equipment:

-

Column: Chiralcel OD-H or OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)).[2]

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

-

Detection: UV at 220 nm.[2]

Procedure:

-

Dissolve KTZ sample in ethanol (1 mg/mL).[2]

-

Inject 10 µL onto the Chiralcel column (Flow rate: 0.5 mL/min).

-

Elution Order: Typically, the trans-isomers elute before the cis-isomers due to the twisted conformation preventing deep inclusion into the cellulose matrix.

-

Collect fractions corresponding to the trans peaks (Peak 1 & 2) if isolation is required.[2]

Protocol: CYP3A4 Inhibition Assay (Microsomal)

This protocol specifically assesses the inhibitory potential of trans-KTZ against a probe substrate (e.g., Midazolam or Testosterone).[2]

Step-by-Step Methodology:

-

Preparation of Stocks:

-

Prepare trans-KTZ serial dilutions in methanol (Range: 0.005 µM to 50 µM).

-

Evaporate solvent or ensure final organic solvent < 0.5% in incubation.

-

-

Incubation Mix (200 µL final volume):

-

Pre-Incubation:

-

Incubate mixture at 37°C for 5 minutes (allows inhibitor binding).

-

-

Reaction Start:

-

Add NADPH-generating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6PDH).[2]

-

-

Reaction Stop:

-

After 10 minutes (linear phase), quench with 100 µL ice-cold Acetonitrile containing Internal Standard (e.g., Midazolam-d4).

-

-

Analysis:

-

Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS monitoring metabolite formation (1'-OH-midazolam).

-

Data Analysis & Interpretation

Comparative Potency (Example Data)

The following table synthesizes literature values and expected trends when comparing cis (standard) vs. trans isomers. Note the substrate dependence.[4]

| Parameter | cis-Ketoconazole (Standard) | trans-Ketoconazole (Isomer) | Interpretation |

| IC50 (Midazolam) | ~0.03 - 0.06 µM | ~0.10 - 0.20 µM | cis is generally more potent for standard probes. |

| IC50 (Quinine) | ~0.15 µM | ~0.04 µM | trans can be 3-4x more potent for specific substrates.[2] |

| Binding Type | Type II (Strong Heme) | Type II (Modified Geometry) | Both bind heme, but trans may induce different spectral shifts.[2] |

| Solubility | Low (pH dependent) | Slightly Higher | trans conformation disrupts crystal lattice packing.[2] |

The "Impurity Effect" in DDI Studies

If a researcher uses a KTZ batch with 5% trans impurity:

-

Standard Assays (Midazolam): Minimal impact. The cis form drives inhibition.

-

Atypical Assays (Quinine/Alprazolam): The trans impurity may artificially lower the IC50, leading to an overestimation of the drug's inhibitory potential.[2]

-

Correction: Always report the chiral purity of the inhibitor in publication methods (e.g., "Ketoconazole (>99% cis-racemate)").

References

-

Allqvist, A., et al. (2007). "Inhibition of CYP3A4 and CYP3A5 catalyzed metabolism of alprazolam and quinine by ketoconazole as racemate and four different enantiomers."[2] European Journal of Clinical Pharmacology.

-

Novotná, A., et al. (2014). "Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells."[2][5] PLOS ONE.

-

FDA Guidance for Industry. "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (2020).

-

Gerhard, U., et al. (2004). "Enantioselectivity of inhibition of cytochrome P450 3A4 (CYP3A4) by ketoconazole: Testosterone and methadone as substrates."[2][6] Chirality.

Sources

- 1. xenotech.com [xenotech.com]

- 2. Transcriptional Profiles of the Response to Ketoconazole and Amphotericin B in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of CYP3A4 and CYP3A5 catalyzed metabolism of alprazolam and quinine by ketoconazole as racemate and four different enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP3A4-based drug-drug interaction: CYP3A4 substrates' pharmacokinetic properties and ketoconazole dose regimen effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]

- 6. Enantioselectivity of inhibition of cytochrome P450 3A4 (CYP3A4) by ketoconazole: Testosterone and methadone as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unwanted Isomer: A Technical Guide to the Discovery and Significance of trans-Ketoconazole Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Manufacturing

In the realm of pharmaceutical sciences, the adage "the dose makes the poison" is a foundational principle. However, an equally critical, though often less discussed, tenet is that the purity of that dose dictates its safety and efficacy. The active pharmaceutical ingredient (API) is the therapeutic cornerstone of any drug product, but it is rarely a single, monolithic entity. The complexities of chemical synthesis invariably lead to the formation of related substances, including isomers, by-products, and degradation products. The diligent identification, characterization, and control of these impurities are paramount to ensuring patient safety and meeting stringent regulatory standards.

This technical guide delves into a specific and illustrative case of isomeric impurity: the trans-ketoconazole impurity. Ketoconazole, a broad-spectrum antifungal agent, is a chiral molecule that exists as a racemic mixture of cis-enantiomers.[1] However, during its synthesis, the formation of its diastereomer, trans-ketoconazole, is a known challenge.[2] This guide will provide an in-depth exploration of the discovery of trans-ketoconazole as a critical impurity, the synthetic pathways that lead to its formation, robust analytical methodologies for its detection and quantification, and a critical evaluation of its pharmacological and toxicological significance.

The Discovery of a Hidden Isomer: From Synthesis By-product to Regulated Impurity

The journey of trans-ketoconazole from an overlooked by-product to a specified and controlled impurity is intrinsically linked to the evolution of analytical technologies and a deeper understanding of stereochemistry's role in drug action. The initial synthesis of ketoconazole, a complex multi-step process, involves the formation of a 1,3-dioxolane ring.[2] This reaction is not perfectly stereoselective and yields a mixture of cis and trans isomers.[2] Early manufacturing processes focused on isolating the therapeutically active cis-isomer, with the trans-isomer being a significant component of the discarded material.[3]

The formal "discovery" of trans-ketoconazole as a process-related impurity in the final API can be attributed to the increasing resolving power of chromatographic techniques and the heightened scrutiny of regulatory bodies. Pharmacopoeial monographs, such as the European Pharmacopoeia (EP), have since explicitly listed trans-ketoconazole as "Ketoconazole Impurity C," mandating its control within strict limits.[4] This official recognition underscores the importance of monitoring this specific impurity in both the drug substance and the finished drug product.

The Genesis of an Impurity: Synthetic Pathways and Stereochemical Control

The formation of the trans-ketoconazole impurity is a direct consequence of the ketalization step in the synthesis of the cis-ketoconazole API. The reaction of 2,4-dichloroacetophenone with glycerol in the presence of an acid catalyst leads to the formation of a 1,3-dioxolane ring, which possesses two chiral centers. This reaction is not stereospecific and results in a mixture of cis and trans diastereomers.[2]

The desired cis-isomer is the therapeutically active form of the drug.[5] Consequently, the manufacturing process must incorporate purification steps to remove the unwanted trans-isomer.[2] Inadequate purification can lead to the presence of trans-ketoconazole as an impurity in the final API.

The challenge for process chemists lies in optimizing the reaction conditions to favor the formation of the cis-isomer and developing efficient purification methods to minimize the presence of the trans-isomer in the final product.

The Significance of Stereoisomeric Purity: Pharmacological and Toxicological Profile of trans-Ketoconazole

The presence of an isomeric impurity is not merely a matter of reduced potency; it can introduce a new pharmacological and toxicological profile into the drug product. The four stereoisomers of ketoconazole have been prepared and evaluated for their biological activity, revealing significant differences in their effects.[6]

While the cis-(2S,4R) isomer is the most potent inhibitor of fungal lanosterol 14α-demethylase, the enzyme responsible for ketoconazole's primary antifungal activity, the trans-isomers also exhibit biological activity.[6] For instance, the trans-(2S,4S) isomer has been shown to be the most effective inhibitor of aromatase among the four stereoisomers.[6] The differential activity of these isomers highlights the critical importance of controlling the stereochemical purity of ketoconazole.

From a toxicological perspective, the PubChem database provides GHS hazard classifications for trans-ketoconazole, which include:

-

Acute toxicity, oral (Category 3): Toxic if swallowed.[7]

-

Reproductive toxicity (Category 1B): May damage fertility.[7]

-

Specific target organ toxicity, repeated exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[7]

-

Hazardous to the aquatic environment, acute and long-term hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[7]

While comprehensive in-vivo toxicological studies specifically on the trans-ketoconazole impurity are not widely published, this hazard information necessitates its strict control in the final drug product to mitigate potential risks to patient health. The general toxicity profile of ketoconazole, which includes hepatotoxicity, further underscores the need to minimize all related impurities.[8]

| Isomer | Relative Potency against Lanosterol 14α-demethylase | Other Notable Biological Activity |

| cis-(2S,4R) | Most Potent | Potent inhibitor of progesterone 17α,20-lyase |

| cis-(2R,4S) | Less Potent | More effective against cholesterol 7α-hydroxylase |

| trans-(2R,4R) | Much Less Potent | Equipotent with cis-(2S,4R) against corticoid 11β-hydroxylase |

| trans-(2S,4S) | Much Less Potent | Most effective against aromatase |

| Data synthesized from literature.[6] |

Analytical Control Strategies: Robust Methodologies for the Identification and Quantification of trans-Ketoconazole

A robust and validated analytical method is the cornerstone of impurity control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ketoconazole and its related substances, including the trans-isomer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 3. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]

- 4. Ketoconazole EP Impurity C CAS 83374-59-8 [chemicea.com]

- 5. Ketoconazole - Wikipedia [en.wikipedia.org]

- 6. emergingstandards.usp.org [emergingstandards.usp.org]

- 7. WO1994025452A1 - Process for preparing intermediates for the synthesis of antifungal agents - Google Patents [patents.google.com]

- 8. In vitro release--in vivo microbiological and toxicological studies on ketoconazole lipid granules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Biotransformation of trans-Ketoconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole, a broad-spectrum imidazole antifungal agent, is as renowned for its potent inhibition of cytochrome P450 enzymes as it is for its therapeutic effects. A thorough understanding of its metabolic fate is critical for predicting drug-drug interactions (DDIs), elucidating mechanisms of toxicity, and guiding clinical use. This technical guide provides a comprehensive overview of the biotransformation pathways of trans-ketoconazole, the methodologies used to study them, and the profound clinical implications of its metabolic profile. As a cornerstone for in vitro and in vivo DDI studies, ketoconazole's metabolism serves as a case study in the complexities of drug disposition.

Introduction: The Dual Identity of Ketoconazole

Initially approved in 1981, ketoconazole was a first-in-class oral azole antifungal that revolutionized the treatment of systemic mycoses.[1] Its mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is vital for the integrity of the fungal cell membrane.[1][2]

However, the clinical utility of oral ketoconazole has been significantly curtailed due to concerns over hepatotoxicity and its powerful inhibitory effects on human enzymes, particularly cytochrome P450 3A4 (CYP3A4).[3][4] This potent inhibition has ironically repurposed ketoconazole into an indispensable tool in clinical pharmacology as an index inhibitor for studying CYP3A4-mediated drug interactions.[5] Understanding how ketoconazole itself is metabolized is fundamental to interpreting these interactions and appreciating the mechanisms underlying its adverse effects.

The Metabolic Landscape: Phase I and Phase II Biotransformation

The biotransformation of ketoconazole is extensive, primarily occurring in the liver via Phase I oxidative reactions, with minor contributions from Phase II conjugation pathways.[2]

Phase I Metabolism: A CYP3A4-Dominated Pathway

The metabolism of ketoconazole is overwhelmingly mediated by CYP3A4, the same enzyme it potently inhibits.[3][6] This dual role as both a substrate and a strong inhibitor is a key feature of its pharmacological profile. The major identified metabolic pathways are multifaceted and involve modifications of its core structures.[3]

The primary Phase I reactions include:

-

Oxidation and Degradation of the Imidazole and Piperazine Rings: These are the principal routes of metabolism, leading to a variety of metabolites.[3][7] Oxidation of the piperazine ring can generate a reactive iminium ion, a key step in the bioactivation of the molecule.[1]

-

N-deacetylation: This reaction produces N-deacetyl ketoconazole (DAK), one of the most significant primary metabolites.[1][3] DAK is not only a major metabolite but is also implicated in the cytotoxicity associated with ketoconazole.[1][3] It can be further metabolized by flavin-containing monooxygenase (FMO) into a potentially toxic dialdehyde.[1][3]

-

Oxidative O-dealkylation and Aromatic Hydroxylation: These reactions contribute to the diversity of metabolites formed, further increasing the polarity of the parent compound for eventual excretion.[3][7]

Phase II Metabolism: Minor Conjugation Pathways

While Phase I reactions dominate, trace amounts of Phase II conjugates have been reported.[1] Studies in hepatocytes have identified glucuronide conjugates of ketoconazole, indicating that UGT enzymes (like UGT1A4) play a minor role in its clearance pathway.[1][8]

Visualization of Ketoconazole Biotransformation

The following diagram illustrates the primary metabolic pathways of trans-ketoconazole.

Caption: Major Phase I and Phase II metabolic pathways of trans-Ketoconazole.

Characterization of Major Metabolites

Metabolite profiling using high-resolution mass spectrometry has enabled the identification of numerous ketoconazole metabolites in preclinical studies.[1] The distribution and prominence of these metabolites can vary significantly depending on the biological matrix.

A study in Sprague-Dawley rats following ocular administration provides a clear example of this tissue-specific distribution.[3][9]

| Metabolite ID | Description | Dominant Matrix | Relative Abundance (%) | Associated Pathway |

| M11 | Dehydrogenated Metabolite | Plasma | 5.8 | Dehydrogenation |

| M3 | O-dealkylated Metabolite | Plasma | 5.0 | O-dealkylation |

| M2 | O-dealkylated & Hydrogenated | Cornea, Retina | 1.1 - 1.2 | O-dealkylation, Hydrogenation |

| (Data synthesized from studies in rats)[9][10][11] |

Of particular importance is N-deacetyl ketoconazole (DAK) , which has been shown to be more cytotoxic than the parent compound, contributing to the risk of hepatotoxicity.[1][3]

Experimental Methodologies for Metabolism Analysis

A multi-pronged approach combining in vitro and in vivo models is essential for comprehensively characterizing the metabolism of a compound like ketoconazole.

In Vitro Systems: Mechanistic Insights

In vitro models are indispensable for identifying the enzymes involved and elucidating metabolic pathways without the complexities of a whole organism.

-

Liver Microsomes (Human, Rat, etc.): These subcellular fractions are enriched with CYP enzymes and are the gold standard for studying Phase I metabolism.[1] They are used to determine metabolic stability, identify metabolites, and characterize enzyme kinetics.

-

Hepatocytes: Primary hepatocytes contain a full complement of both Phase I and Phase II enzymes, allowing for a more complete picture of metabolism, including conjugation reactions.[1]

-

Recombinant Enzymes: Using specific, recombinantly expressed CYP enzymes (e.g., rCYP3A4) allows for definitive identification of the enzymes responsible for forming specific metabolites.

-

Preparation: A master mix is prepared in a potassium phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5-1.0 mg/mL protein) and trans-ketoconazole (e.g., 1-20 µM).[1]

-

Pre-incubation: The mixture is pre-warmed to 37°C for 5-10 minutes to allow the substrate to interact with the enzymes.

-

Initiation: The reaction is initiated by adding the cofactor NADPH (e.g., 1-2 mM final concentration), which is essential for CYP enzyme activity.[1]

-

Incubation: The reaction proceeds at 37°C for a set time (e.g., 0-60 minutes).

-

Termination: The reaction is quenched by adding a cold organic solvent, typically acetonitrile or methanol, which precipitates the microsomal proteins.[1]

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein.

-

Analysis: The supernatant, containing the parent drug and its metabolites, is collected and analyzed, typically by LC-MS/MS.

In Vivo Systems: The Integrated Biological Response

Animal models, such as rats and mice, are used to understand the complete ADME (Absorption, Distribution, Metabolism, Excretion) profile.[12] Studies have shown that the metabolic characteristics of ketoconazole in mice are comparable to those in humans, making it a relevant preclinical model.[1] These studies are crucial for understanding plasma pharmacokinetics and tissue distribution of both the parent drug and its metabolites.[13]

Visualization of an Experimental Workflow for Metabolite ID

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ketoconazole - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. A Physiologically Based Pharmacokinetic Model of Ketoconazole and Its Metabolites as Drug–Drug Interaction Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats: Original scientific article | ADMET and DMPK [pub.iapchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ketoconazole inhibits the in vitro and in vivo metabolism of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e-lactancia.org [e-lactancia.org]

Methodological & Application

Application Note: Analytical Strategies for trans-Ketoconazole Quantification

This Application Note provides a comprehensive technical guide for the quantification of trans-Ketoconazole , a critical diastereomeric impurity (EP Impurity C) and potential metabolite of the antifungal drug cis-Ketoconazole.

Introduction & Scientific Context

Ketoconazole is a synthetic imidazole antifungal agent administered as a racemic mixture of two cis enantiomers: (2S,4R) and (2R,4S). The trans-Ketoconazole isomer (a mixture of (2S,4S) and (2R,4R)) is a process-related impurity and a degradation product.

In regulatory contexts (e.g., European Pharmacopoeia), trans-Ketoconazole is designated as Impurity C . Because the cis and trans forms are diastereomers , they possess identical molecular weights (

Key Analytical Challenges

-

Isobaric Interference: MS/MS transitions for cis and trans forms are identical (

531 -

Structural Similarity: Both share the same pKa (~2.9 and ~6.5) and UV chromophores, requiring high-efficiency stationary phases for baseline resolution.

-

Regulatory Limits: Impurity levels are typically capped at 0.5% or lower in raw materials, necessitating high sensitivity.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Quality Control (QC) of Drug Substance and Formulations (Tablets, Creams). Objective: Baseline separation of trans-impurity from the cis-active pharmaceutical ingredient (API).

Chromatographic Conditions

This method utilizes a C18 stationary phase with a silanol-shielding mobile phase to prevent peak tailing of the basic imidazole moiety.

| Parameter | Specification | Rationale |

| Column | Octadecylsilica (C18), | Provides sufficient hydrophobic selectivity to resolve diastereomers. |

| Mobile Phase | Acetonitrile : Buffer (45:55 v/v) | High aqueous content ensures retention of polar basic compounds. |

| Buffer Composition | 20 mM | DEA acts as a silanol blocker to improve peak symmetry; pH 6.8 keeps the imidazole partially uncharged. |

| Flow Rate | 1.0 - 1.2 mL/min | Optimized for theoretical plates vs. run time. |

| Detection | UV @ 225 nm (or 238 nm) | 225 nm provides higher sensitivity; 238 nm offers higher specificity against matrix background. |

| Temperature | Ambient ( | Higher temperatures may degrade resolution between diastereomers. |

System Suitability & Performance

-

Resolution (

): -

Relative Retention Time (RRT):

-

cis-Ketoconazole: 1.00 (approx. 6-8 min)

-

trans-Ketoconazole: ~1.15 - 1.20 (elutes after the main peak due to slightly higher hydrophobicity of the linear trans conformation).

-

Sample Preparation (Formulations)

-

Extraction: Weigh powder equivalent to 50 mg Ketoconazole.

-

Solvent: Add 50 mL Methanol.

-

Process: Sonicate for 15 mins; Centrifuge at 4000 rpm for 10 mins.

-

Dilution: Dilute supernatant 1:10 with Mobile Phase before injection.

Method B: LC-MS/MS for Bioanalysis

Scope: Quantification of trans-Ketoconazole in Plasma/Serum (DMPK Studies). Objective: High-sensitivity detection where UV is insufficient.

Mass Spectrometry Parameters

Since MS cannot distinguish the isomers, the chromatographic window is the critical quality attribute.

-

Ionization: ESI Positive Mode (+ve).

-

Scan Type: Multiple Reaction Monitoring (MRM).

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) |

| Ketoconazole (Total) | 531.2 | 489.3 | 35 | 100 |

| trans-Ketoconazole | 531.2 | 81.1 (Imidazole fragment) | 45 | 100 |

| IS (Carbamazepine) | 237.1 | 194.1 | 25 | 100 |

> Note: The 489.3 fragment is the loss of the acetyl group. The 81.1 fragment is specific to the imidazole ring and can be used for confirmation.

Bioanalytical Extraction Protocol (LLE)

Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing matrix effects that might suppress the ionization of the late-eluting trans isomer.

Figure 1: Liquid-Liquid Extraction workflow for maximizing recovery of Ketoconazole isomers from plasma.

Method Validation Summary

The following parameters must be validated to ensure data integrity, consistent with ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria (QC) | Acceptance Criteria (Bioanalysis) |

| Linearity ( | ||

| Range | 0.05% to 1.5% (of target conc.) | 1.0 – 1000 ng/mL |

| Accuracy (Recovery) | 90 – 110% | 85 – 115% |

| Precision (RSD) | ||

| LOD / LLOQ | LOD | LLOQ |

| Selectivity | No interference at | No interference in blank plasma |

Troubleshooting & Critical Control Points

Separation Failure (Co-elution)

If cis and trans peaks merge:

-

pH Adjustment: The separation is sensitive to pH. Ensure the buffer is strictly pH 6.8. Lowering pH to 4.0 often improves peak shape but may alter selectivity.

-

Amine Modifier: Ensure Diethylamine (DEA) or Triethylamine (TEA) is fresh. These compete with the analyte for active silanol sites.

-

Column Age: Basic drugs rapidly degrade silica columns. If tailing increases (

), replace the column.

Identification of Impurity C

Since standards for trans-Ketoconazole are expensive, use Relative Retention Time (RRT) for initial ID.

-

Inject a highly concentrated sample of the API (1 mg/mL).

-

The trans isomer is typically the largest impurity eluting immediately after the main peak (RRT ~1.15).

-

Confirmation: Use forced degradation (thermal stress) to enrich the impurity for identification.

Figure 2: Chromatographic separation logic based on stereochemical hydrophobicity differences.

References

-

European Pharmacopoeia (Ph. Eur.) . Ketoconazole Monograph 01/2017:0921. (Defines Impurity C as the trans-isomer).

-

Arora, L. et al. (2011). "Development and Validation of RP-HPLC Method for Estimation of Ketoconazole in Bulk Drug". Pharmacophore, 2(1), 43-47.[1] (Describes standard C18/Buffer conditions).

-

Wang, K. et al. (2012). "A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma". Journal of Chromatography B, 900, 81-86. (Bioanalytical extraction and MS parameters).

-

United States Pharmacopeia (USP) . Ketoconazole Official Monograph. (Specifies chromatographic criteria for Organic Impurities).

Sources

Application Note: Stereoselective Profiling of Fungal Resistance Mechanisms using trans-Ketoconazole

Introduction & Scientific Rationale

The Stereochemical Imperative in Resistance Studies

Commercial Ketoconazole (KCZ) is administered as a racemic mixture of two cis-enantiomers ((

However, in the era of pan-azole resistance, trans-Ketoconazole has emerged as a critical structural probe . Fungal resistance mechanisms—specifically point mutations in the ERG11/CYP51 gene (e.g., Y132H, T315A in Candida albicans)—alter the topology of the active site. By comparing the binding kinetics of the "tight-fitting" cis-drug against the "loose-fitting" trans-isomer, researchers can map the plasticity of the mutant binding pocket .

This guide outlines the protocol for utilizing trans-Ketoconazole to dissect resistance mechanisms, distinguishing between Target Site Alteration (which changes stereoselectivity) and Efflux Pump Overexpression (which often lacks stereospecificity).

Mechanism of Action: The Stereochemical Checkpoint

The primary target, CYP51, catalyzes the demethylation of lanosterol. Azoles bind to the heme iron, blocking substrate access. The cis-configuration aligns the N-1 imidazole substituent with the heme, while the dichlorophenyl group fits the hydrophobic pocket. Trans-isomers exhibit steric clash in wild-type enzymes but may bind with altered affinity in mutant strains with expanded active sites.

Figure 1: The Stereochemical Checkpoint in Ergosterol Biosynthesis. Note how mutant CYP51 may permit binding of trans-isomers due to active site expansion.

Experimental Protocols

Protocol A: Isolation and QC of trans-Ketoconazole

Since trans-KCZ is not the standard drug, it must be isolated from technical grade mixtures or synthesized. High-purity separation is non-negotiable for valid binding data.

Objective: Separate trans-isomers from a racemic mixture using Chiral HPLC.

Reagents:

-

Racemic Ketoconazole (Sigma/Merck).

-

Mobile Phase: Hexane:Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA).

-

Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Workflow:

-

Dissolution: Dissolve 10 mg Ketoconazole in 1 mL Ethanol.

-

Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

-

Injection: Inject 20 µL sample.

-

Collection:

-

cis-isomers typically elute first (Peak 1 & 2).

-

trans-isomers elute later (Peak 3 & 4) due to different interaction energies with the chiral stationary phase.

-

-

Validation: Confirm structure via 1H-NMR (look for the coupling constant of the protons on the dioxolane ring; cis

Hz, trans

Protocol B: Comparative Binding Affinity (Type II Binding Spectra)

This is the Gold Standard for determining if a resistance mutation affects the physical binding of the drug. We measure the spin-state shift of the heme iron upon ligand binding.

Objective: Determine the Dissociation Constant (

Materials:

-

Microsomes expressing recombinant fungal CYP51 (WT and Mutant e.g., Y132H).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

-

Dual-beam Spectrophotometer (e.g., Cary 60).

Step-by-Step:

-

Baseline Correction: Place 1 mL of microsomal suspension (1 µM P450 content) in both sample and reference cuvettes. Record baseline (400–500 nm).

-

Titration:

-

Add trans-KCZ (dissolved in DMSO) to the sample cuvette in stepwise increments (0.1 µM to 50 µM).

-

Add equivalent volume of DMSO to the reference cuvette.

-

-

Measurement: Record the difference spectrum after each addition.

-

Signature: Look for a "Type II" spectrum (Peak ~425-430 nm, Trough ~390-410 nm), indicating nitrogen coordination to the heme iron.

-

-

Calculation: Plot

vs. [Ligand]. Fit to the Michaelis-Menten equation (hyperbolic regression) to solve for

Data Interpretation Table:

| Strain Type | Ligand | Interpretation | |

| Wild Type | cis-KCZ | < 0.1 µM (Tight) | Normal drug efficacy. |

| Wild Type | trans-KCZ | > 10 µM (Weak) | Steric clash prevents binding. |

| Mutant | cis-KCZ | > 1.0 µM (Reduced) | Resistance confirmed (Target alteration). |

| Mutant | trans-KCZ | ~ 2-5 µM (Improved) | Diagnostic Result: Mutation "opened" the pocket, allowing the bulky trans isomer to fit. |

Protocol C: Intracellular Accumulation (Efflux Profiling)

To distinguish target site mutations from efflux pump overexpression (MDR1/CDR1), use trans-KCZ accumulation. Efflux pumps are often "promiscuous" and may pump out both isomers equally, whereas target mutations are stereoselective.

Objective: Measure intracellular retention of trans-KCZ.

Workflow:

-

Culture: Grow Candida strains to mid-log phase (

). -

Loading: Incubate cells with 10 µM trans-KCZ for 30 mins at 30°C.

-

Stop: Rapidly cool on ice and centrifuge (4°C, 5000g, 2 min).

-

Wash: Wash pellets 2x with ice-cold PBS (removes extracellular drug).

-

Lysis: Extract intracellular drug using bead beating in Acetonitrile.

-

Quantification: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

Decision Logic:

-

If Mutant accumulates low cis AND low trans

Efflux Pump Mechanism (Non-specific removal). -

If Mutant accumulates normal cis but shows high MIC

Target Site Mutation (Drug gets in, but doesn't bind).

Visualization of Experimental Workflow

Figure 2: Decision Tree for Deconvoluting Resistance Mechanisms using Stereoselective Probes.

References

-

Rotstein, D. M., et al. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of Medicinal Chemistry.

-

Warrilow, A. G., et al. (2010). Azole Affinity of Sterol 14

-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.[1][2] -

Liu, A., et al. (2009). Separation of ketoconazole enantiomers using high performance liquid chromatography with chiral mobile phase additives. Chinese Journal of Chromatography.

-

Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27.

-

Keniya, M. V., et al. (2015). Hexahistidine-tagged Candida albicans CYP51 confers azole resistance when expressed in Saccharomyces cerevisiae. FEMS Yeast Research.

Sources

Comparative Profiling of trans-Ketoconazole: Stereoselective Potency and CYP Inhibition Assays

[1]

Abstract

Ketoconazole is a broad-spectrum imidazole antifungal agent primarily used in its cis-enantiomeric form. The trans-isomer (often denoted as an impurity or metabolite) exhibits a distinct pharmacological profile characterized by altered affinity for the target enzyme, lanosterol 14

Introduction & Mechanistic Basis[2][3][4][5]

Stereochemical Context

Commercial Ketoconazole is a racemic mixture of two cis-enantiomers: (

-

Quality Control: Confirming reduced potency against the fungal target (CYP51) to validate purity standards.

-

Off-Target Toxicity: trans-isomers may retain potent inhibition of human CYP enzymes (e.g., CYP3A4, Aromatase), contributing to drug-drug interactions (DDI) or endocrine disruption without providing antifungal benefit.

Mechanism of Action (MOA)

Ketoconazole functions by inhibiting CYP51 (Lanosterol 14

Key Insight: Previous structural studies suggest the cis-configuration is required for optimal occupation of the CYP51 active site. The trans-configuration often results in steric clash, reducing antifungal potency while potentially altering selectivity for human P450s.

Pathway Visualization

The following diagram illustrates the specific blockade point of Ketoconazole within the sterol biosynthesis pathway.

Figure 1: Mechanism of Action.[2] Ketoconazole blocks CYP51, preventing the conversion of Lanosterol to Ergosterol.[2] The cis-isomer binds tighter than the trans-isomer.

Assay Protocol 1: Antifungal Potency (Target Engagement)

Objective: Determine the IC50 of trans-ketoconazole against Candida albicans compared to cis-ketoconazole. Standard: Adapted from CLSI M27-A4 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts).

Materials

-

Organism: Candida albicans (ATCC 90028 or equivalent).

-

Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

-

Reagent: Resazurin (Alamar Blue) for colorimetric viability readout.

-

Compounds: trans-Ketoconazole (Test), cis-Ketoconazole (Reference), Fluconazole (Positive Control).

Experimental Workflow

-

Inoculum Preparation:

-

Subculture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

-

Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).

-

Dilute 1:1000 in RPMI-MOPS media to achieve final working inoculum of ~1-5 × 10³ CFU/mL.

-

-

Compound Dosing:

-

Prepare 100x stocks of trans- and cis-ketoconazole in DMSO.

-

Perform 2-fold serial dilutions in a 96-well plate (Final range: 64

g/mL to 0.06 -

Control Wells: Growth Control (Media + Cells + DMSO), Sterile Control (Media only).

-

-

Incubation:

-

Add 100

L of diluted inoculum to drug wells. -

Incubate at 35°C for 24 hours (CLSI standard) or up to 48 hours.

-

-

Readout (Resazurin Modification):

-

Add 20

L of 0.15 mg/mL Resazurin solution to each well. -

Incubate for 2-4 hours.

-

Metric: Viable cells reduce blue resazurin (non-fluorescent) to pink resorufin (fluorescent).

-

Measure Fluorescence: Ex 560 nm / Em 590 nm.

-

Data Analysis

Calculate % Inhibition relative to Growth Control:

Assay Protocol 2: Mammalian CYP3A4 Inhibition (Selectivity)

Objective: Assess if trans-ketoconazole retains the potent CYP3A4 inhibitory potential of the cis-isomer (a known cause of drug-drug interactions). System: HepG2 cells (Rifampicin-induced) or Transfected HepG2-CYP3A4.

Rationale

Standard HepG2 cells express low basal CYP3A4. To mimic human liver physiology, expression must be induced via PXR activation (using Rifampicin) or by using a stably transfected line.

Materials

-

Cells: HepG2 (ATCC HB-8065).

-

Inducer: Rifampicin (20

M). -

Substrate: Luciferin-IPA (Promega P450-Glo™), highly specific for CYP3A4.

-

Lysis/Detection Reagent: Luciferin Detection Reagent (LDR).

Experimental Workflow

-

Cell Seeding & Induction:

-

Seed HepG2 cells at 2 × 10⁴ cells/well in 96-well white-walled plates.

-

Allow attachment (24h).

-

Induction: Treat cells with 20

M Rifampicin for 48-72 hours to upregulate CYP3A4. Replace media daily.

-

-

Inhibitor Treatment:

-

Wash cells with PBS to remove Rifampicin.

-

Add trans-ketoconazole (0.01

M – 50 -

Include cis-ketoconazole as the reference inhibitor (Known IC50 ~0.05 - 0.1

M).

-

-

Incubation:

-

Incubate at 37°C for 60 minutes.

-

-

Luminescence Readout:

-

Add 50

L of Luciferin Detection Reagent (LDR) to each well. -

Incubate 20 minutes at room temperature (stabilizes signal).

-

Read Luminescence (RLU).

-

Assay Protocol 3: Hepatotoxicity Screening

Objective: Differentiate between mechanism-based inhibition and general cytotoxicity. Method: ATP quantitation (CellTiter-Glo®).

Workflow

-

Multiplexing: This can be performed on the same plate as the CYP3A4 assay if the CYP assay is non-lytic, OR on a parallel plate.

-

Dosing: Treat HepG2 cells with trans-ketoconazole (up to 100

M) for 24 hours. -

Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read Luminescence.

-

Interpretation: If CYP3A4 IC50 << Cytotoxicity IC50, the effect is specific enzyme inhibition. If values are close, the "inhibition" is likely due to cell death.

Experimental Logic & Workflow Visualization

The following diagram summarizes the integrated screening approach for trans-ketoconazole.

Figure 2: Integrated Screening Workflow. Parallel assessment of fungal potency and mammalian off-target effects.

Expected Results & Data Interpretation

| Parameter | cis-Ketoconazole (Reference) | trans-Ketoconazole (Expected) | Interpretation |

| Fungal IC50 (CYP51) | Low (~0.03 - 0.1 | High (> 1.0 | trans isomer is less active against fungal target. |

| Human CYP3A4 IC50 | Very Low (~0.05 | Moderate/High | trans may retain some CYP affinity; safety concern if low. |

| HepG2 Cytotoxicity (CC50) | ~40-60 | > 50 | Both isomers exhibit hepatotoxicity at high concentrations. |

Technical Note on Solubility: Ketoconazole is lipophilic (LogP ~4.3). Ensure final DMSO concentration is <0.5% in cell assays to avoid solvent-induced cytotoxicity masking the compound's effect.

References

-